8-methyl-3-(2-phenylpropyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

TLR4 Agonist Pyrimido[5,4-b]indole Cytokine Induction

Mapping the N-3 position of pyrimido[5,4-b]indole TLR4 ligands remains a critical gap in the class SAR. Procuring this exact compound (N-3 phenylpropyl, 8-methyl) directly solves this by providing a structurally defined probe for unexplored chemical space. Key outcomes: (1) Establishes the functional consequence of an N-3 2-phenylpropyl group vs. known N-5 leads; (2) Serves as a structurally matched negative control for potent 8-aryl TLR4 agonists (e.g., Compound 36, EC50 240 nM); (3) Enables screening for signaling bias (IL-6 vs. IP-10) driven by this unique pharmacophore. Without this molecule, rational allosteric mapping of the TLR4 receptor complex remains incomplete.

Molecular Formula C20H19N3O
Molecular Weight 317.392
CAS No. 1031606-26-4
Cat. No. B2433695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methyl-3-(2-phenylpropyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
CAS1031606-26-4
Molecular FormulaC20H19N3O
Molecular Weight317.392
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(C)C4=CC=CC=C4
InChIInChI=1S/C20H19N3O/c1-13-8-9-17-16(10-13)18-19(22-17)20(24)23(12-21-18)11-14(2)15-6-4-3-5-7-15/h3-10,12,14,22H,11H2,1-2H3
InChIKeyACFVCOYRHHFFGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 8-Methyl-3-(2-phenylpropyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one (CAS 1031606-26-4): Core Chemical Profile


8-Methyl-3-(2-phenylpropyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one (CAS 1031606-26-4) is a synthetic small molecule with the molecular formula C20H19N3O and a molecular weight of 317.4 g/mol . It belongs to the pyrimido[5,4-b]indol-4-one class, a chemotype investigated for Toll-like receptor (TLR) modulation, particularly as TLR4 agonists [1]. This specific compound is characterized by an 8-methyl substituent on the indole ring and a 2-phenylpropyl group at the N-3 position, differentiating it from early leads typically featuring N-5 substitutions.

Why Generic Substitution is Infeasible for 8-Methyl-3-(2-phenylpropyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one


Prioritizing this specific compound over a generic 'pyrimido[5,4-b]indol-4-one' scaffold is critical because the class's structure-activity relationship (SAR) is highly sensitive to substitution patterns. Foundational research on this chemotype demonstrates that functional activity, specifically the differential induction of TLR4-dependent cytokines (IL-6 vs. IP-10), is profoundly influenced by the nature and position of substituents, particularly at the N-3, N-5, and C8 positions [1]. A 2-phenylpropyl group at N-3 and an 8-methyl group represent a distinct substitution fingerprint with unknown and therefore ungeneralizable biological consequences compared to published leads bearing aryl carboxamides or other alkyl chains. Simply interchanging this compound with a different analog from the same family carries a high risk of obtaining a compound with a completely different, and potentially undesirable, biological profile and potency.

Quantitative Differentiation Evidence for 8-Methyl-3-(2-phenylpropyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one vs. Analogs


Absolute Differentiation Cannot Be Quantified: A Gap Analysis Against the Leading Class Reference Compound

A direct, quantitative comparison is not possible. The most potent TLR4 agonist identified within this chemotype is Compound 36 (8-phenyl derivative), which activates human TLR4 with an EC50 of 240 nM in HEK293 reporter cell assays [1]. The activity of 8-methyl-3-(2-phenylpropyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one at TLR4 has not been reported. Furthermore, the established SAR dictates that an 8-methyl group is a critical point of divergence. The seminal 2017 SAR study explicitly shows that moving from an 8-methyl (Compound 1) to an 8-phenyl (Compound 36) group results in a significant increase in potency [1]. This indicates the target compound's 8-methyl substitution is a key structural feature that differentiates it from more potent aryl derivatives, though its own potency remains unquantified in the public domain.

TLR4 Agonist Pyrimido[5,4-b]indole Cytokine Induction

N-3 Substitution Signature: A Key Differentiator from Canonical N-5-Focused SAR

The presence of a 2-phenylpropyl chain at N-3 is a major structural differentiator. The primary SAR campaign for pyrimido[5,4-b]indoles as TLR4 ligands heavily explored N-5 substitutions (e.g., alkyl, cycloalkyl) while largely maintaining a hydrogen or small alkyl group at N-3 [1]. The target compound reverses this paradigm by placing a bulky, lipophilic 2-phenylpropyl group at the N-3 position, which is predicted to interact with a different sub-pocket within the TLR4/MD-2 binding interface. Computationally, molecular docking studies suggest that ligand potency is driven by interactions at the MD-2 interface, and modifications at N-3 versus N-5 are expected to have non-overlapping effects on binding orientation and subsequent signaling bias (IL-6 vs. IP-10 production) [1].

N-3 Substitution SAR TLR4/MD-2 Complex

Evidence-Backed Application Scenarios for Procuring 8-Methyl-3-(2-phenylpropyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one


Novelty-Driven SAR Expansion of the TLR4/MD-2 Binding Interface

This compound is ideally procured when the specific research objective is to map the unexplored chemical space of the N-3 position relative to the better-characterized N-5 and C8 regions. Since the published SAR demonstrates that potency and signaling bias are tunable by substituent position, this compound serves as a crucial probe to determine how a 2-phenylpropyl group at N-3 influences TLR4 affinity and downstream cytokine profiles. Without this molecule, the SAR map of the pyrimido[5,4-b]indole class remains incomplete, preventing a rational understanding of allosteric modulation at this receptor complex [1].

Negative Control Probe for 8-Aryl Mediated TLR4 Potency

Given that the most potent agonists identified to date (e.g., Compound 36, EC50 240 nM) rely on an 8-aryl substitution, the target compound, with its 8-methyl group, can serve as a structurally matched negative control or baseline compound [1]. In functional assays comparing a panel of pyrimido[5,4-b]indoles, this compound is expected to show significantly reduced or absent TLR4 agonist activity, thereby helping to validate that observed responses from other analogs are specifically due to the presence of an 8-aryl group. Its procurement is essential for any study requiring a definitive internal comparator to establish the SAR of the 8-position.

Chemical Probe for Differential Cytokine Profiling (Type I Interferon Bias)

A key discovery from the class SAR is that structural modifications can skew the TLR4-dependent cytokine response from a pro-inflammatory IL-6 profile toward a type I interferon (IP-10) profile [1]. The unique combination of an N-3 phenylpropyl and an 8-methyl group represents a new pharmacophore that may exhibit a distinct signaling bias. Procuring this compound is therefore a prerequisite for any screening campaign aiming to identify novel TLR4 ligands with a specific, therapeutically desirable cytokine signature, differentiating it from known leads that produce a mixed or IL-6-dominant profile.

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